molecular formula C18H21NO B5250635 1-[(4-Phenylphenyl)methyl]piperidin-3-ol

1-[(4-Phenylphenyl)methyl]piperidin-3-ol

Cat. No.: B5250635
M. Wt: 267.4 g/mol
InChI Key: HUIWTFGNMYHERI-UHFFFAOYSA-N
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Description

1-[(4-Phenylphenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a biphenylmethyl substituent at the nitrogen atom.

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-7-4-12-19(14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-3,5-6,8-11,18,20H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIWTFGNMYHERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1-[(4-Phenylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Phenylphenyl)methyl]piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Notes References
This compound C₁₈H₂₁NO 267.37 Biphenylmethyl Target compound; structural focus N/A
1-(4-Methoxybenzyl)piperidin-3-ol C₁₃H₁₉NO₂ 221.30 4-Methoxybenzyl High purity (94.75%); chemical standard
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) C₂₁H₃₅NO 317.51 4-Octylphenethyl SK1 inhibitor (6.1-fold selectivity over SK2)
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol C₂₀H₂₉NO₃ 331.45 Phenoxyethoxyethyl with dimethyl Anticonvulsant-analgesic activity; in silico metabolism prediction
Bifonazole C₂₂H₁₈N₂ 310.40 Biphenylmethyl attached to imidazole Antifungal (ergosterol synthesis inhibition)
1-(6-Chloro-pyridin-3-ylMethyl)-piperidin-3-ol dihydrochloride C₁₁H₁₇Cl₃N₂O 313.65 Chloropyridinylmethyl High purity (98%); dihydrochloride salt

Key Findings from Comparative Studies

Substituent Effects on Selectivity: RB-019 (1-(4-octylphenethyl)piperidin-3-ol) demonstrates 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to its extended 4-octylphenethyl group, which enhances hydrophobic interactions with the enzyme’s active site .

Therapeutic Applications: The phenoxyethoxyethyl substituent in 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol facilitates anticonvulsant and analgesic effects, with in silico studies predicting favorable metabolic stability . Bifonazole, though structurally distinct (imidazole core vs. piperidine), shares the biphenylmethyl group and inhibits fungal ergosterol synthesis, highlighting the role of aromatic systems in antifungal activity .

Chloropyridinylmethyl substituents (e.g., 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ol) introduce electron-withdrawing effects, which may enhance binding to charged residues in enzyme pockets .

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